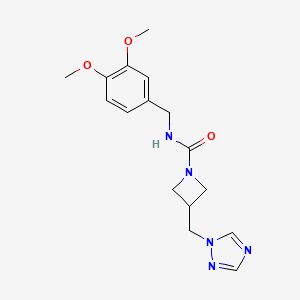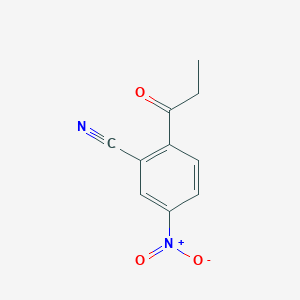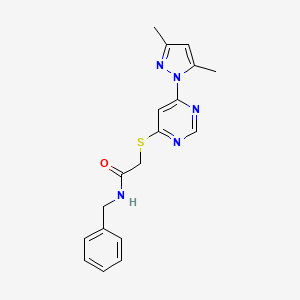
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
Studies on related chemical structures, such as triazoles and azetidines, have focused on synthetic methodologies and the exploration of their molecular structures. For instance, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides showcases the interest in triazole derivatives for constructing complex heterocyclic compounds (Albert & Trotter, 1979). These synthetic routes are crucial for developing new pharmaceuticals, materials, and chemical probes.
Biological Activities and Pharmaceutical Applications
Triazole and azetidine derivatives have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, a study on novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone revealed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these scaffolds (Abu‐Hashem et al., 2020). Such findings suggest that derivatives of 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide could be explored for similar biological activities.
Antimicrobial Properties
The antimicrobial properties of 1,4-disubstituted 1,2,3-triazole derivatives have been a subject of research, with some compounds exhibiting moderate to good activities against Gram-positive, Gram-negative bacteria, and fungal strains (Jadhav et al., 2017). This highlights the potential of this compound and its derivatives to serve as starting points for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-23-14-4-3-12(5-15(14)24-2)6-18-16(22)20-7-13(8-20)9-21-11-17-10-19-21/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLARJZQKBZFNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)CN3C=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2867709.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)
![ethyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2867716.png)
methanone](/img/structure/B2867717.png)

